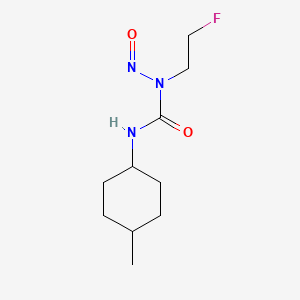
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea backbone with fluoroethyl, methylcyclohexyl, and nitroso functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
科学研究应用
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
- N-(2-Fluoroethyl)-N-nitrosourea
- N-(4-Methylcyclohexyl)-N-nitrosourea
Uniqueness
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoroethyl and methylcyclohexyl groups enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
51759-73-0 |
|---|---|
分子式 |
C10H18FN3O2 |
分子量 |
231.27 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
InChI 键 |
JHSQNRZJTAOPRU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


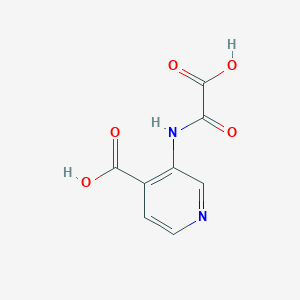

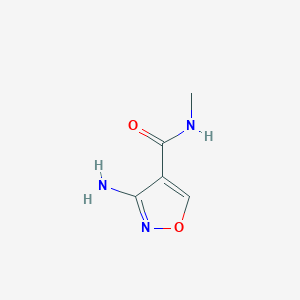
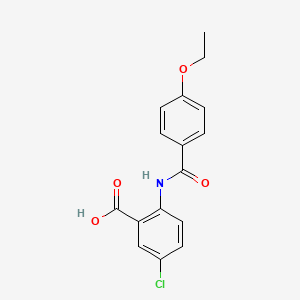
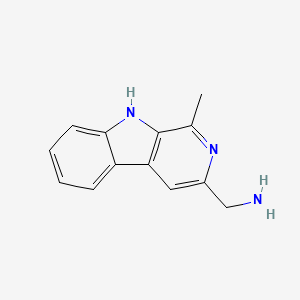
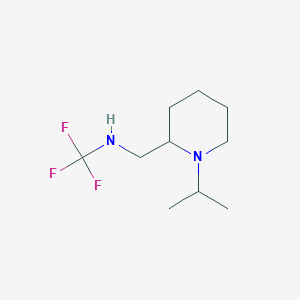
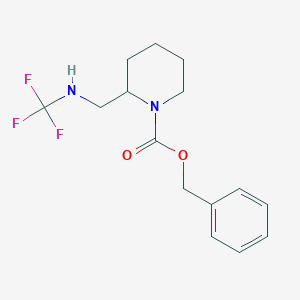


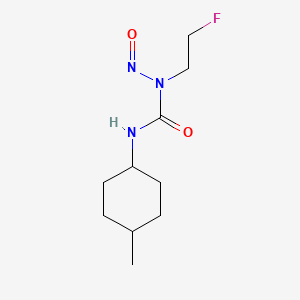
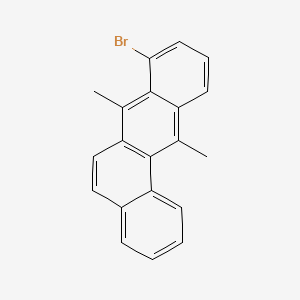
![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

